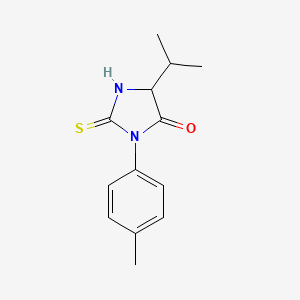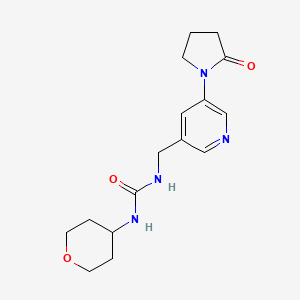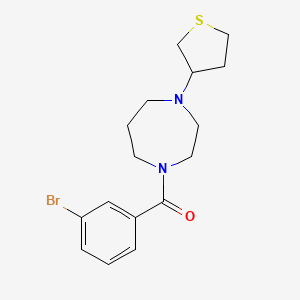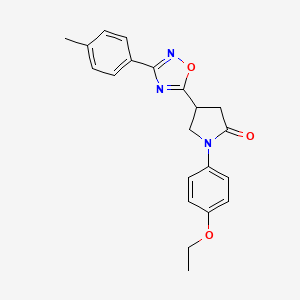
3-(4-Methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one, also known as 4-methyl-2-(prop-2-en-2-yl)-5-phenyl-1,3-dioxane-4-sulfonamide, is a small molecule that has been the subject of numerous scientific studies. It has been studied for its potential applications in pharmaceuticals, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Several studies have synthesized derivatives of thiazolidin-4-one compounds, including those structurally similar to 3-(4-Methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one, for antimicrobial applications. For instance:
- Baviskar, Khadabadi, and Deore (2013) reported the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives showing significant in vitro antibacterial and antifungal activity (Baviskar, Khadabadi, & Deore, 2013).
- Similarly, Patel and Patel (2017) synthesized 4-thiazolidinone and 2-azetidinone derivatives with reported antibacterial and antifungal properties (Patel & Patel, 2017).
Anti-inflammatory and Analgesic Potential
These compounds also demonstrate potential in anti-inflammatory and analgesic applications:
- Küçükgüzel et al. (2013) synthesized N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Other Applications
Additional applications include:
- Carcanague et al. (2002) developed compounds with activity against Helicobacter pylori, showing potential as novel anti-H. pylori agents (Carcanague et al., 2002).
- Rahman et al. (2005) described the synthesis of novel thiazolidin-4-ones and thiazan-4-one derivatives with potential biological activities (Rahman et al., 2005).
- Castro et al. (2013) studied the crystal structure of a similar compound, contributing to the understanding of its physical properties (Castro et al., 2013).
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-8(2)11-12(16)15(13(17)14-11)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLRESQYWGFJPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(NC2=S)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374164.png)

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2374168.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2374170.png)
![1-(2-Thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2374171.png)
![N-(3-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2374172.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2374173.png)
methyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2374174.png)




